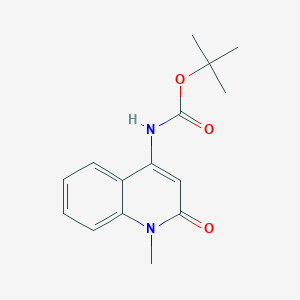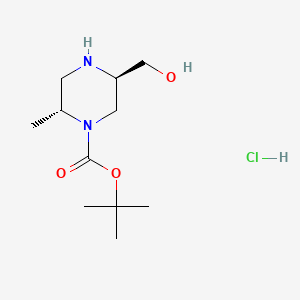![molecular formula C15H16N2O3 B11850554 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-oxo-3-fenil-1,4-diazaspiro[4.4]non-3-en-1-il)acético es un complejo compuesto orgánico caracterizado por su singular estructura espirocíclica. Este compuesto presenta un sistema de anillo diazaspiro, que es una estructura bicíclica que contiene átomos de nitrógeno. La presencia de un grupo fenilo y una porción de ácido acético se suma aún más a su complejidad química. Este compuesto ha despertado interés en diversos campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-oxo-3-fenil-1,4-diazaspiro[4.4]non-3-en-1-il)acético normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la formación del núcleo espirocíclico a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar un precursor adecuado, como una amina sustituida con fenilo, con un compuesto carbonílico en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para la síntesis a gran escala. Esto incluye la selección de reactivos rentables, la optimización de las condiciones de reacción para obtener mayores rendimientos y la implementación de técnicas de purificación para obtener el producto deseado con alta pureza. Técnicas como la cristalización, la destilación y la cromatografía se emplean comúnmente en el proceso de producción industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-oxo-3-fenil-1,4-diazaspiro[4.4]non-3-en-1-il)acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos carbonilo en alcoholes o aminas.
Sustitución: El grupo fenilo y otros sustituyentes pueden participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican disolventes, temperaturas y catalizadores específicos para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir nuevos grupos funcionales o modificar los existentes en el anillo fenilo o el núcleo espirocíclico .
Aplicaciones Científicas De Investigación
El ácido 2-(2-oxo-3-fenil-1,4-diazaspiro[4.4]non-3-en-1-il)acético tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y como compuesto guía para el diseño de nuevos productos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales, catalizadores y otras aplicaciones industriales
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-oxo-3-fenil-1,4-diazaspiro[4.4]non-3-en-1-il)acético implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos similares
3-fenil-1,4-diazaspiro[4.4]non-3-en-2-ona: Comparte una estructura espirocíclica similar pero difiere en la posición del grupo carbonilo.
2-butil-1,3-diazaspiro[4.4]non-1-en-4-ona: Otro compuesto espirocíclico con diferentes sustituyentes y posibles actividades biológicas.
Unicidad
El ácido 2-(2-oxo-3-fenil-1,4-diazaspiro[4.4]non-3-en-1-il)acético es único debido a su combinación específica de grupos funcionales y estructura espirocíclica. Esta singularidad contribuye a su reactividad química distinta y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica .
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.4]non-1-en-4-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
Clave InChI |
BNGZPRPDNZZCKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)





